molecular formula C16H25N3O7 B14479267 N-(4-Methoxy-4-oxobutanoyl)-L-alanyl-L-alanyl-L-proline CAS No. 72252-95-0

N-(4-Methoxy-4-oxobutanoyl)-L-alanyl-L-alanyl-L-proline

Cat. No.: B14479267
CAS No.: 72252-95-0
M. Wt: 371.39 g/mol
InChI Key: SORPHGTXBKXLSU-DCAQKATOSA-N
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Description

N-(4-Methoxy-4-oxobutanoyl)-L-alanyl-L-alanyl-L-proline is a synthetic compound with a complex structure It is characterized by the presence of multiple amino acid residues and a methoxy-oxobutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-4-oxobutanoyl)-L-alanyl-L-alanyl-L-proline typically involves the coupling of amino acid residues with the 4-methoxy-4-oxobutanoyl group. The process often employs peptide synthesis techniques, where protected amino acids are sequentially added to form the desired peptide chain. Common reagents used in these reactions include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be used to streamline the process, allowing for the efficient production of the compound. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-4-oxobutanoyl)-L-alanyl-L-alanyl-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield carboxylic acids, while reduction of the oxo group can produce alcohols .

Scientific Research Applications

N-(4-Methoxy-4-oxobutanoyl)-L-alanyl-L-alanyl-L-proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methoxy-4-oxobutanoyl)-L-alanyl-L-alanyl-L-proline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy-oxobutanoyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxy-4-oxobutanoyl)-L-alanyl-L-alanyl-L-proline is unique due to its specific combination of amino acid residues and the methoxy-oxobutanoyl group. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various research applications .

Properties

CAS No.

72252-95-0

Molecular Formula

C16H25N3O7

Molecular Weight

371.39 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[(4-methoxy-4-oxobutanoyl)amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H25N3O7/c1-9(17-12(20)6-7-13(21)26-3)14(22)18-10(2)15(23)19-8-4-5-11(19)16(24)25/h9-11H,4-8H2,1-3H3,(H,17,20)(H,18,22)(H,24,25)/t9-,10-,11-/m0/s1

InChI Key

SORPHGTXBKXLSU-DCAQKATOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CCC(=O)OC

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)CCC(=O)OC

Origin of Product

United States

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